N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide
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Overview
Description
N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a pyrazole ring, and a benzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Coupling of Indole and Pyrazole: The indole and pyrazole intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Benzylation: The final step involves the benzylation of the coupled product using benzyl chloride in the presence of a base, such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide can be compared with other similar compounds, such as:
N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide: Similar structure but with a different position of the carboxamide group.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
827317-01-1 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-benzyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C19H16N4O/c24-19(20-12-13-5-2-1-3-6-13)14-7-4-8-16-15(14)11-18(22-16)17-9-10-21-23-17/h1-11,22H,12H2,(H,20,24)(H,21,23) |
InChI Key |
HAVKPWPRRQLVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C3C=C(NC3=CC=C2)C4=CC=NN4 |
Origin of Product |
United States |
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